[(2R)-3-[hydroxy-[(2S)-3-[methoxy(methyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
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Overview
Description
[(2R)-3-[hydroxy-[(2S)-3-[methoxy(methyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate is a complex organic compound that belongs to the class of phospholipids. Phospholipids are essential components of cell membranes, playing a crucial role in maintaining the structural integrity and functionality of cells. This particular compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, amino, and ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-[hydroxy-[(2S)-3-[methoxy(methyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate involves several steps:
Formation of the Phosphoryl Group: The initial step involves the phosphorylation of a suitable diol precursor using phosphorus oxychloride under anhydrous conditions.
Amino Group Introduction: The amino group is introduced through a nucleophilic substitution reaction using methoxy(methyl)amine.
Esterification: The ester groups are formed by reacting the intermediate with octadec-9-enoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide.
Protection and Deprotection Steps: Protecting groups such as tert-butoxycarbonyl are used to protect sensitive functional groups during the synthesis and are later removed under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemistry
This compound is used as a model molecule in the study of phospholipid behavior and interactions. It helps in understanding the dynamics of cell membranes and the role of phospholipids in various biochemical processes.
Biology
In biological research, this compound is used to study membrane protein interactions and the effects of lipid composition on membrane fluidity and permeability.
Medicine
The compound has potential applications in drug delivery systems, where it can be used to formulate liposomes for targeted drug delivery. Its unique structure allows for the encapsulation of hydrophobic drugs, improving their bioavailability.
Industry
In the industrial sector, this compound is used in the formulation of cosmetics and personal care products due to its emollient properties. It is also used in the production of biodegradable surfactants.
Mechanism of Action
The mechanism of action of [(2R)-3-[hydroxy-[(2S)-3-[methoxy(methyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It can also interact with membrane proteins, influencing their function and activity. The molecular targets include various membrane-bound enzymes and receptors, which are modulated by the presence of this compound.
Comparison with Similar Compounds
Similar Compounds
Phosphatidylcholine: A major component of cell membranes, similar in structure but lacks the methoxy(methyl)amino group.
Phosphatidylethanolamine: Another phospholipid with an ethanolamine group instead of the methoxy(methyl)amino group.
Phosphatidylserine: Contains a serine group, differing in its head group composition.
Uniqueness
The uniqueness of [(2R)-3-[hydroxy-[(2S)-3-[methoxy(methyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate lies in its complex structure, which includes multiple functional groups that confer unique chemical and biological properties. Its ability to interact with both hydrophobic and hydrophilic environments makes it a versatile compound in various applications.
Properties
IUPAC Name |
[(2R)-3-[hydroxy-[(2S)-3-[methoxy(methyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H91N2O12P/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-45(52)59-40-43(62-46(53)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)41-60-64(56,57)61-42-44(47(54)51(6)58-7)50-48(55)63-49(3,4)5/h22-25,43-44H,8-21,26-42H2,1-7H3,(H,50,55)(H,56,57)/b24-22-,25-23-/t43-,44+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRINCZHNUANIHG-WNLODXHKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)N(C)OC)NC(=O)OC(C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H91N2O12P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
931.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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